Boc-D-orn(boc)-OH
Overview
Description
Boc-D-orn(boc)-OH, also known as N-α-tert-butoxycarbonyl-N-δ-tert-butoxycarbonyl-D-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protecting group for the amino and carboxyl groups. The tert-butoxycarbonyl (Boc) group is widely utilized in organic chemistry to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-orn(boc)-OH typically involves the protection of the amino and carboxyl groups of D-ornithine. The process begins with the reaction of D-ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of this compound. The reaction conditions usually involve anhydrous solvents and are carried out under inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-D-orn(boc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotection: Removal of Boc groups yields D-ornithine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Boc-D-orn(boc)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biological studies.
Material Science: It is used in the synthesis of peptide-based materials and nanomaterials.
Mechanism of Action
The mechanism of action of Boc-D-orn(boc)-OH primarily involves its role as a protecting group. The Boc groups protect the amino and carboxyl groups of D-ornithine during chemical reactions, preventing unwanted side reactions. The protected amino acid can then undergo various chemical transformations, and the Boc groups can be removed under acidic conditions to yield the desired product.
Comparison with Similar Compounds
Similar Compounds
Boc-L-orn(boc)-OH: The L-isomer of Boc-D-orn(boc)-OH, used similarly in peptide synthesis.
Boc-D-lys(boc)-OH: A similar compound with a lysine backbone instead of ornithine.
Boc-D-arg(boc)-OH: A similar compound with an arginine backbone.
Uniqueness
This compound is unique due to its D-configuration, which can impart different biological properties compared to its L-isomer. The presence of two Boc groups provides enhanced protection during peptide synthesis, making it a valuable reagent in organic chemistry.
Properties
IUPAC Name |
(2R)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJSMIZZYHNQG-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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